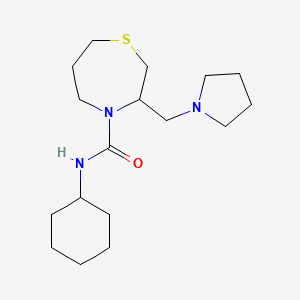

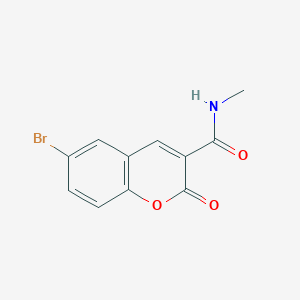

![molecular formula C14H13N5O2 B2694925 (1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile CAS No. 1358043-25-0](/img/structure/B2694925.png)

(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile” is a derivative of 4,5-dihydro-[1,2,4]triazolo[4,3-f] pteridine . These derivatives have been studied for their potential as inhibitors of the BRD4 protein, which is overexpressed in a variety of malignant tumors .

Synthesis Analysis

The synthesis of 4,5-dihydro-[1,2,4]triazolo[4,3-f] pteridine derivatives has been explored in various studies . For instance, Benassi et al. synthesized a variety of 4,5-dihydro-1H-1,2,4-triazole from various amide hydrazones . In the presence of pyridine in toluene, the group 1,2,4-triazole was first synthesized from amide hydrazone and dimethyl or diethyl ester to obtain the corresponding 2-aryl-3,5-disubstituted-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of 4,5-dihydro-[1,2,4]triazolo[4,3-f] pteridine derivatives has been analyzed using 2D/3D-QSAR models . These models help to understand the relationship between the structure of the inhibitor and its activity . The contour map provided by the 2D/3D-QSAR model shows different effects in molecular activity by diverse substituents .Chemical Reactions Analysis

The chemical reactions involving 4,5-dihydro-[1,2,4]triazolo[4,3-f] pteridine derivatives are complex and can involve various substituents . The QSAR models can help to understand these reactions and the effects of different substituents on the activity of the compound .作用機序

The mechanism of action of 4,5-dihydro-[1,2,4]triazolo[4,3-f] pteridine derivatives involves the inhibition of the BRD4 protein . This protein regulates cell proliferation and apoptosis by recruiting the positive transcription elongation factor (PTEFb) to activate C-MYC, C-JUN, etc., therefore playing an important role in the occurrence and development of tumors .

将来の方向性

The future directions for research on “(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile” and similar compounds could involve further exploration of their potential as BRD4 inhibitors . This could include the design and synthesis of novel compounds, as well as further investigation of their mechanisms of action .

特性

IUPAC Name |

2-(1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-2-8-17-12(20)10-5-3-4-6-11(10)19-13(17)16-18(9-7-15)14(19)21/h3-6H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLHGHSXDBSWCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B2694842.png)

![N-(3-chloro-4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2694846.png)

![(E)-N-[[(2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2694847.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2694852.png)

![N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B2694854.png)

![N-[1-(2-Methylphenyl)cyclopropyl]prop-2-enamide](/img/structure/B2694856.png)

![1'-((4-fluoro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694862.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-methoxybenzenecarboxamide](/img/structure/B2694863.png)